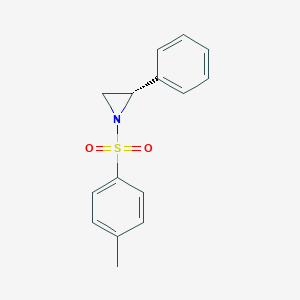

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine

Descripción general

Descripción

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a chiral aziridine derivative Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine typically involves the reaction of a suitable aziridine precursor with a sulfonylating agent. One common method is the reaction of (2S)-2-phenylaziridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Análisis De Reacciones Químicas

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack due to inherent ring strain. The sulfonyl group enhances electrophilicity at the nitrogen, facilitating ring-opening under mild conditions. Key reaction pathways include:

Reagents and Conditions

-

Mechanistic Insight : Ring-opening proceeds via nucleophilic attack at the less hindered carbon adjacent to the phenyl group, forming a zwitterionic intermediate stabilized by the sulfonyl group .

Cycloaddition Reactions

The compound participates in [3+2] dearomative cycloadditions with indole derivatives, forming pyrroloindoline scaffolds.

Key Reaction Parameters

| Partner Reactant | Conditions | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|

| 1,2,3-Trimethylindole | Solvent-free, microwave | 75–85% | High (dr > 20:1) | |

| N-Tosylaziridine | Catalyst-free, 100°C | 68% | Moderate |

-

Applications : These reactions enable rapid access to polycyclic alkaloid-like structures, valuable in medicinal chemistry .

Oxidation

The sulfonyl group remains stable under most oxidizing conditions, but the aziridine ring can undergo epoxidation or sulfoxidation:

-

Epoxidation : Using m-CPBA in CH₂Cl₂ yields a labile sulfonyl-epoxide hybrid .

-

Sulfoxidation : H₂O₂ in acetic acid converts the sulfonyl group to a sulfoxide, though this is less common .

Reduction

-

Ring-Opening Reduction : LiAlH₄ reduces the aziridine to a secondary amine while retaining the sulfonyl group .

-

Full Reduction : Catalytic hydrogenation (H₂/Pd-C) cleaves both the sulfonyl group and aziridine ring, producing a diamine .

Polymerization Behavior

Unlike unsubstituted aziridines, this derivative resists cationic ring-opening polymerization (CROP) due to steric hindrance from the 2-phenyl group and electronic deactivation by the sulfonyl substituent . Studies show:

-

Initiators Tested : Methyl triflate, BF₃·OEt₂, HClO₄.

-

Outcome : No polymeric products detected; instead, stable aziridinium salts form (e.g., with Et₃OBF₄) .

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various transformations:

- Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of valuable amines and other derivatives .

- Synthesis of Chiral Compounds: It is utilized in the synthesis of chiral pharmaceutical intermediates, enhancing the stereochemical diversity of drug candidates .

Medicinal Chemistry Applications

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine has shown potential in therapeutic applications:

- Antiplasmodial Activity: Preliminary studies indicate that derivatives of this compound exhibit potent antiplasmodial activity, making them candidates for malaria treatment .

- Prodrug Development: The compound is involved in the synthesis of prodrugs that provide controlled release of active pharmaceutical ingredients, addressing issues related to drug delivery and efficacy .

Case Study 1: Antiplasmodial Activity

A study investigated the antiplasmodial properties of aziridine derivatives, including this compound. The results demonstrated IC50 values as low as 76.6 nM for certain derivatives, indicating strong activity against Plasmodium falciparum while maintaining low toxicity to human cells .

Case Study 2: Synthesis of Amphetamine Derivatives

Research highlighted the use of this compound in synthesizing chiral amphetamine derivatives via cuprate addition reactions. This approach allowed for the development of controlled release formulations with improved therapeutic profiles .

Mecanismo De Acción

The mechanism of action of (2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine depends on its specific application. In general, aziridines can act as electrophiles due to the ring strain, making them reactive towards nucleophiles. The sulfonyl group can enhance the electrophilicity of the aziridine ring, facilitating reactions with various nucleophiles.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-1-(4-methylphenyl)sulfonyl-2-methylaziridine

- (2S)-1-(4-methylphenyl)sulfonyl-2-ethylaziridine

- (2S)-1-(4-methylphenyl)sulfonyl-2-propylaziridine

Uniqueness

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is unique due to the presence of both the phenyl and sulfonyl groups, which can significantly influence its reactivity and potential applications. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution processes.

Actividad Biológica

Overview

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine is a chiral aziridine derivative notable for its structural features, including a sulfonyl group and a phenyl substituent. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and synthetic biology.

- Chemical Formula : CHNOS

- Molecular Weight : 273.35 g/mol

- CAS Number : 149769-84-6

The compound is characterized by its high reactivity due to the aziridine ring strain, which makes it susceptible to nucleophilic attack. This property is enhanced by the presence of the sulfonyl group, which increases electrophilicity.

The biological activity of this compound primarily stems from its ability to undergo nucleophilic substitution reactions. The aziridine ring can be opened by various nucleophiles, leading to the formation of more complex molecules that may exhibit diverse biological activities.

Key Reactions:

- Nucleophilic Substitution : The aziridine ring can be opened by amines, thiols, or alcohols.

- Oxidation : It can be oxidized to form sulfoxides or sulfones.

- Reduction : Reduction reactions can yield amines or other derivatives.

Medicinal Chemistry

Research indicates that this compound can serve as a precursor for biologically active compounds. Its potential applications in drug development are significant due to its reactivity and ability to form various derivatives that may interact with biological targets.

Case Studies and Research Findings

- Inhibition of NF-κB Activation :

- Synthesis and Reactivity :

-

Polymerization Studies :

- Recent advances in polymerization techniques involving aziridines suggest potential applications in creating polyamines and other polymeric materials. These studies indicate that modifying the aziridine structure can influence polymerization rates and properties, which could be relevant for developing new materials .

Comparative Analysis

Propiedades

IUPAC Name |

(2S)-1-(4-methylphenyl)sulfonyl-2-phenylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S/c1-12-7-9-14(10-8-12)19(17,18)16-11-15(16)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3/t15-,16?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUWCTOOXSUPLAW-AAFJCEBUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60947265 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24395-14-0 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)-2-phenylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60947265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.